molecular formula C12H12N2O2S B8767378 (Methylsulfonyl)(2-(4-pyridyl)phenyl)amine

(Methylsulfonyl)(2-(4-pyridyl)phenyl)amine

Cat. No. B8767378
M. Wt: 248.30 g/mol
InChI Key: CMBQHYPKNXJEFM-UHFFFAOYSA-N
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Description

(Methylsulfonyl)(2-(4-pyridyl)phenyl)amine is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Methylsulfonyl)(2-(4-pyridyl)phenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methylsulfonyl)(2-(4-pyridyl)phenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Methylsulfonyl)(2-(4-pyridyl)phenyl)amine

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-(2-pyridin-4-ylphenyl)methanesulfonamide

InChI

InChI=1S/C12H12N2O2S/c1-17(15,16)14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-9,14H,1H3

InChI Key

CMBQHYPKNXJEFM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(4-pyridyl)phenylamine (Step b) (500 mg, 2.9 mmol) in 1,2-dichloroethane (35 mL) was stirred magnetically under N2 in a 100 mL round-bottomed flask at 25° C. The solution was treated with TEA (Aldrich) (400 μL, 2.9 mmol) followed by methanesulfonyl chloride (Aldrich) (230 μL, 335 mg, 2.9 mmol). The vessel was heated in a 50° C. oil bath for 3 h. The reaction mixture was concentrated in vacuo and the resulting residue was partitioned between EtOAc (100 mL) and satd NaHCO3 (50 mL). The organic layer was washed with satd NaCl (50 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford a yellow oil. To the oil was added 5:25:75 1 M NH3/MeOH:EtOAc:hexane (10 mL). A yellow precipitate formed which was collected by filtration and dried in vacuo at 40° C. to afford the title compound as a yellow solid (480 mg). MS (ESI, pos. ion) m/z: 249 (M+1); (ESI, neg. ion) m/z: 247 (M−1). Calc'd for C12H12N2O2S: 248.30.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
400 μL
Type
reactant
Reaction Step Two
Quantity
230 μL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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